molecular formula C19H20N2O2 B5664039 1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole

1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No. B5664039
M. Wt: 308.4 g/mol
InChI Key: USIVXMFSVCMSPI-UHFFFAOYSA-N
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Description

The compound , 1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole, represents a class of imidazole derivatives with significant biological and chemical interest. Imidazole derivatives are noted for their wide range of applications in medicinal chemistry, catalysis, and as materials due to their unique structure and reactivity.

Synthesis Analysis

The synthesis of imidazole derivatives generally involves multi-step reactions, starting with the formation of an imidazole ring followed by functionalization at various positions. A common method includes cyclization reactions involving precursors like diketones, aldehydes, and ammonium acetate under specific conditions, such as those described in the synthesis of various imidazole derivatives with potential biological activities (Wiglenda et al., 2005); (Ahmad et al., 2023).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including our compound of interest, is characterized using spectroscopic and analytical techniques such as NMR, IR, and X-ray crystallography. These methods confirm the presence of the imidazole ring and the substitution patterns that confer the compound's unique properties (Bénisvy et al., 2003).

Chemical Reactions and Properties

Imidazole derivatives undergo a variety of chemical reactions, including but not limited to nucleophilic substitution, oxidation, and coordination with metals. These reactions are pivotal for further functionalization and the development of more complex molecules with enhanced biological or catalytic activities (Zhang et al., 2016).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in different fields. These properties can be tailored by modifying the substitution pattern on the imidazole ring, as demonstrated in various studies (Nath & Baruah, 2012).

Chemical Properties Analysis

The chemical properties of 1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole, such as reactivity towards nucleophiles or electrophiles, acidity of the imidazole hydrogen, and its behavior in catalysis, are defined by the electron-donating or withdrawing nature of the substituents attached to the imidazole ring. These properties are instrumental in its applications in synthesis and pharmaceutical development (Shekhovtsov et al., 2023).

properties

IUPAC Name

2-(4-ethylphenoxy)-1-(2-phenyl-4,5-dihydroimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-15-8-10-17(11-9-15)23-14-18(22)21-13-12-20-19(21)16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIVXMFSVCMSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2CCN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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